Ziprasidone N-Oxide-d8

Bioanalytical method validation Stable isotope dilution mass spectrometry Ziprasidone metabolite quantification

Quantifying the unstable Ziprasidone N-Oxide metabolite without a structurally matched internal standard compromises data integrity due to analyte interconversion and ionization variance. Ziprasidone N-Oxide-d8 is the exact solution for GLP-compliant bioanalysis. - 8 Da mass shift eliminates isotopic cross-talk, ensuring clean SRM channels free from native analyte interference. - Matched degradation kinetics compensate for N-oxide thermal and enzymatic reversion during sample preparation. - 98% purity supports accurate stock solution preparation, meeting regulatory documentation standards for pharmacokinetic and impurity profiling studies.

Molecular Formula C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight 436.98
Cat. No. B1160076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone N-Oxide-d8
Synonyms5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8
Molecular FormulaC₂₁H₁₃D₈ClN₄O₂S
Molecular Weight436.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziprasidone N-Oxide-d8 Overview


Ziprasidone N-Oxide-d8 is a deuterated analog of Ziprasidone N-Oxide, the N-oxide metabolite and potential oxidative degradation product of the second-generation antipsychotic ziprasidone. The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, yielding a molecular formula of C₂₁H₁₃D₈ClN₄O₂S and a molecular weight of 436.98 g/mol . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ziprasidone N-Oxide in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Ziprasidone undergoes extensive metabolism in humans, with the N-oxide representing one of several identified metabolic pathways [1].

Why Ziprasidone N-Oxide-d8 Is Irreplaceable


Generic substitution with non-deuterated Ziprasidone N-Oxide or with Ziprasidone-D8 (deuterated parent drug) introduces quantitation errors specific to N-oxide metabolite analysis. Non-deuterated Ziprasidone N-Oxide is chemically identical to the target analyte and cannot serve as an internal standard in mass spectrometry-based assays; it co-elutes and produces identical precursor and product ions, precluding differentiation [1]. Ziprasidone-D8, while useful for parent drug quantification, lacks the N-oxide functional group (+16 Da oxygen) and exhibits different chromatographic retention and ionization behavior relative to the N-oxide analyte, violating the fundamental assumption of identical extraction recovery and ionization efficiency required for reliable internal standardization . Furthermore, N-oxide metabolites are inherently unstable and readily revert to the parent tertiary amine under thermal, reductive, or enzymatic conditions, making a structurally matched, stable isotope-labeled internal standard essential to compensate for analyte interconversion during sample preparation and analysis [2].

Ziprasidone N-Oxide-d8: Differentiation Evidence


Baseline MS Resolution via Isotopic Shift

Ziprasidone N-Oxide-d8 exhibits a molecular ion mass shift of +8.04 Da relative to non-deuterated Ziprasidone N-Oxide (calculated from molecular weights of 436.98 g/mol versus 428.94 g/mol) . This mass difference, resulting from eight deuterium substitutions on the piperazine ring, exceeds the minimum +3 Da threshold recommended by regulatory guidance for stable isotope-labeled internal standards to avoid isotopic cross-talk between analyte and IS channels in selected reaction monitoring (SRM) [1]. The corresponding m/z shift in the precursor ion (typically [M+H]⁺) and the absence of signal overlap at the analyte's retention time allow for interference-free quantification of Ziprasidone N-Oxide in complex biological extracts.

Bioanalytical method validation Stable isotope dilution mass spectrometry Ziprasidone metabolite quantification

Purity Specification for Bioanalytical Quantification

Commercial Ziprasidone N-Oxide-d8 is available at a purity specification of 98% (HPLC), as reported by Coompo Research Chemicals [1]. This purity level meets the ≥95% purity threshold commonly required for analytical reference standards used in bioanalytical method validation and pharmaceutical impurity testing. In comparison, non-deuterated Ziprasidone N-Oxide reference standards from BOC Sciences and other vendors are typically supplied as 'pharmaceutical impurity' grade without explicit isotopic purity certification, reflecting their primary intended use as qualitative impurity markers rather than quantitative internal standards . The deuterated product's defined purity, combined with lot-specific Certificates of Analysis provided by Santa Cruz Biotechnology , enables direct traceability in GLP/GMP-regulated bioanalytical environments.

Reference standard purity Pharmaceutical impurity profiling Bioanalytical quality control

Analyte Instability Compensation by Deuterated IS

N-oxide metabolites are inherently prone to thermal and reductive degradation back to the parent tertiary amine, a phenomenon documented across multiple drug classes and explicitly described by Majumdar (2013) [1]. The instability creates a risk of analyte interconversion during sample collection, storage, extraction, and chromatographic separation. Using a stable isotope-labeled analog of the N-oxide metabolite itself (i.e., Ziprasidone N-Oxide-d8) as the internal standard is recommended because it undergoes the same degradation kinetics as the analyte, preserving the analyte-to-IS response ratio even if partial reversion occurs [1]. In contrast, a deuterated parent drug internal standard (e.g., Ziprasidone-D8) does not track N-oxide-specific degradation, and a non-deuterated N-oxide internal standard cannot be distinguished from the analyte by mass spectrometry. The use of Ziprasidone N-Oxide-d8 thus directly addresses a known failure mode in N-oxide quantification that has led to method rejection in regulatory bioanalysis [2].

N-oxide metabolite stability Sample preparation artifacts Regulated bioanalysis

Co-Elution for Matrix Effect Compensation

A fundamental requirement for SIL-IS performance is near-identical chromatographic retention time to the analyte, ensuring that both species experience the same matrix-induced ionization suppression or enhancement at the electrospray ionization source [1]. The eight-deuterium substitution in Ziprasidone N-Oxide-d8 produces a minimal isotopic effect on reversed-phase chromatographic retention relative to the non-deuterated analyte. This is supported by the general observation that perdeuterated analogs exhibit retention time shifts of typically ≤0.05 min under standard LC conditions, whereas structurally dissimilar internal standards (e.g., N-methyl ziprasidone or other analog IS) may show retention time differences of 0.5–2.0 min, exposing them to different regions of the solvent gradient and different matrix effect profiles [1]. While direct chromatographic data for Ziprasidone N-Oxide-d8 is not publicly available in peer-reviewed literature, this behavior is consistent with the well-characterized class of deuterated SIL-IS.

Matrix effect Ion suppression Co-eluting internal standard

Ziprasidone N-Oxide-d8: Key Applications


Bioanalytical Method Validation in Plasma

In GLP-compliant bioanalytical laboratories developing LC-MS/MS methods for quantifying Ziprasidone N-Oxide in human plasma (e.g., for pharmacokinetic studies or therapeutic drug monitoring), Ziprasidone N-Oxide-d8 serves as the SIL-IS of choice. Its 8 Da mass shift ensures freedom from isotopic cross-talk [Section 3, Evidence Item 1], while its structural identity to the N-oxide analyte provides matched degradation kinetics during sample preparation, directly addressing the instability concerns documented for N-oxide metabolites [Section 3, Evidence Item 3]. The 98% commercial purity specification supports accurate IS stock solution preparation and meets regulatory documentation requirements [Section 3, Evidence Item 2].

Impurity Profiling and Forced Degradation

Ziprasidone N-Oxide-d8 is applicable as a reference standard for identifying and quantifying the N-oxide impurity in ziprasidone active pharmaceutical ingredient (API) and finished dosage forms. During forced degradation studies (oxidative stress conditions), ziprasidone API can generate the N-oxide as a degradation product. The deuterated standard enables accurate quantification of this impurity by LC-MS/MS without interference from the parent drug, leveraging the +8 Da mass difference and co-elution properties described in Section 3. This supports ICH Q3A/Q3B impurity threshold evaluations and ANDA regulatory submissions [1].

Microsomal and Hepatocyte Metabolism Studies

When investigating the metabolic fate of ziprasidone via aldehyde oxidase and CYP3A4 pathways in human liver subcellular fractions, Ziprasidone N-Oxide-d8 enables precise quantification of the N-oxide metabolite formed. The deuterated N-oxide IS compensates for potential back-reduction of the N-oxide to the parent drug during incubation and sample workup, a recognized confounding factor in N-oxide metabolism studies [Section 3, Evidence Item 3]. This is particularly relevant given that ziprasidone N-oxide formation and clearance involve both oxidative and reductive enzymatic processes [2].

Multi-Analyte TDM for Antipsychotics

In clinical laboratories developing multiplexed LC-MS/MS assays for simultaneous therapeutic drug monitoring of multiple antipsychotics and their metabolites, Ziprasidone N-Oxide-d8 provides a metabolite-specific internal standard that is chromatographically and mass spectrometrically distinct from other deuterated antipsychotic IS reagents (e.g., clozapine-D4, olanzapine-D3). Its use minimizes the risk of inter-channel interference in multi-analyte SRM methods, supporting accurate quantification of the N-oxide metabolite alongside the parent ziprasidone and co-administered drugs [Section 3, Evidence Item 4].

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